molecular formula C17H11Br B14444716 7-Bromomethylfluoranthene CAS No. 77061-07-5

7-Bromomethylfluoranthene

Cat. No.: B14444716
CAS No.: 77061-07-5
M. Wt: 295.2 g/mol
InChI Key: DGQZUDLURVDACO-UHFFFAOYSA-N
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Description

7-Bromomethylfluoranthene (CAS: 77061-07-5) is a brominated polycyclic aromatic hydrocarbon (PAH) with the molecular formula C₁₇H₁₁Br and a molecular weight of 301.18 g/mol. Its structure consists of a fluoranthene core substituted with a bromomethyl (-CH₂Br) group at the 7-position. The bromomethyl group enhances reactivity, making this compound a candidate for further functionalization, such as nucleophilic substitutions or Suzuki-Miyaura couplings .

Properties

CAS No.

77061-07-5

Molecular Formula

C17H11Br

Molecular Weight

295.2 g/mol

IUPAC Name

7-(bromomethyl)fluoranthene

InChI

InChI=1S/C17H11Br/c18-10-12-6-3-8-14-13-7-1-4-11-5-2-9-15(16(11)13)17(12)14/h1-9H,10H2

InChI Key

DGQZUDLURVDACO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C4=CC=CC(=C4C3=CC=C2)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromomethylfluoranthene typically involves the bromination of fluoranthene. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale bromination reactions similar to those used in laboratory settings. The process may be optimized for higher yields and purity through controlled reaction conditions and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 7-Bromomethylfluoranthene undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, leading to the formation of corresponding derivatives.

    Oxidation Reactions: The bromomethyl group can be oxidized to form carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and bases (e.g., sodium hydroxide).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).

    Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., ether, tetrahydrofuran).

Major Products:

  • Substitution reactions yield various substituted fluoranthene derivatives.
  • Oxidation reactions produce fluoranthene carboxylic acids or aldehydes.
  • Reduction reactions result in methylfluoranthene.

Scientific Research Applications

7-Bromomethylfluoranthene has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.

    Biology: Studied for its interactions with biological macromolecules and potential effects on cellular processes.

    Medicine: Investigated for its potential use in drug development and as a probe in biochemical assays.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 7-Bromomethylfluoranthene involves its interaction with various molecular targets. The bromomethyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with nucleophilic sites on biomolecules. This can result in the modification of proteins, nucleic acids, and other cellular components, potentially affecting their function and activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Fluoranthene Derivatives

7-Chloromethylfluoranthene (CAS: 103393-71-1)
  • Molecular Formula : C₁₇H₁₁Cl
  • Molecular Weight : 256.72 g/mol
  • Key Differences :
    • The chlorine atom in 7-chloromethylfluoranthene results in a lower molecular weight and weaker leaving group ability compared to bromine.
    • Bromine’s larger atomic radius and lower electronegativity make 7-bromomethylfluoranthene more reactive in nucleophilic substitutions (e.g., SN2 reactions) .
3-Bromo-7,12-diphenylbenzo[k]fluoranthene (CAS: 187086-32-4)
  • Molecular Formula : C₃₂H₁₉Br
  • Molecular Weight : 483.39 g/mol
  • The diphenyl groups at positions 7 and 12 introduce steric hindrance and electronic effects, which may reduce reactivity compared to this compound .

Bromomethyl-Substituted PAHs

1-(Bromomethyl)pyrene (CAS: 2595-90-6)
  • Molecular Formula : C₁₇H₁₁Br
  • Molecular Weight : 301.18 g/mol
  • Key Differences :
    • The pyrene core exhibits strong fluorescence , whereas fluoranthene derivatives are less studied for photophysical applications.
    • Reactivity differences arise from the distinct electronic environments of pyrene vs. fluoranthene. Pyrene’s planar structure may favor π-π stacking in materials science applications .

Heterocyclic Analogues

7-Bromo-6-fluorobenzofuran (CAS: 286836-05-3)
  • Molecular Formula : C₈H₄BrFO
  • Molecular Weight : 215.02 g/mol
  • Key Differences :
    • The benzofuran core contains an oxygen heteroatom , altering electronic properties and solubility compared to PAHs.
    • The combined bromo and fluoro substituents create a polarized structure , useful in pharmaceutical intermediates .

Phenyl-Substituted Fluoranthene Derivatives

7-Phenylbenzo[k]fluoranthene (CAS: 17580-25-5)
  • Molecular Formula : C₂₆H₁₆
  • Molecular Weight : 328.41 g/mol
  • Key Differences: The phenyl group at position 7 provides electron-donating effects, contrasting with the electron-withdrawing bromomethyl group.

Data Table: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Core Structure Key Characteristics
This compound 77061-07-5 C₁₇H₁₁Br 301.18 Fluoranthene High reactivity due to bromomethyl group; used in cross-coupling reactions .
7-Chloromethylfluoranthene 103393-71-1 C₁₇H₁₁Cl 256.72 Fluoranthene Lower reactivity than bromo analogue; weaker leaving group .
1-(Bromomethyl)pyrene 2595-90-6 C₁₇H₁₁Br 301.18 Pyrene Fluorescent properties; applications in sensors and organic electronics .
3-Bromo-7,12-diphenylbenzo[k]fluoranthene 187086-32-4 C₃₂H₁₉Br 483.39 Benzo[k]fluoranthene Steric hindrance from diphenyl groups; extended conjugation .
7-Bromo-6-fluorobenzofuran 286836-05-3 C₈H₄BrFO 215.02 Benzofuran Polarized heterocycle; potential pharmaceutical intermediate .
7-Phenylbenzo[k]fluoranthene 17580-25-5 C₂₆H₁₆ 328.41 Benzo[k]fluoranthene Enhanced stability via phenyl conjugation; optoelectronic applications .

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